2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride
Description
2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride is a specialized aromatic sulfonyl chloride characterized by a methyl group at the 2-position and a trifluoromethoxy group at the 4-position of the benzene ring. This compound is a reactive intermediate widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and agrochemicals. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, enhancing the electrophilicity of the sulfonyl chloride moiety and influencing reaction kinetics in nucleophilic substitutions. Its molecular formula is C₈H₆ClF₃O₃S, with a molecular weight of 298.65 g/mol (inferred from analogs in and ).
Properties
IUPAC Name |
2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-5-4-6(15-8(10,11)12)2-3-7(5)16(9,13)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBLEBINYONYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Trifluoromethoxy-Substituted Precursors
The most widely reported method involves the sulfonation of 2-methyl-4-(trifluoromethoxy)benzene derivatives. Chlorosulfonic acid (ClSO₃H) is typically employed under controlled temperatures (0–5°C) to minimize side reactions. A 2022 study demonstrated that reacting 2-methyl-4-(trifluoromethoxy)toluene with ClSO₃H in dichloromethane (DCM) at 3°C for 6 hours yields the sulfonyl chloride at 78% efficiency.
Critical Parameters :
- Temperature control (±2°C) to prevent polysulfonation
- Molar ratio of 1:1.2 (substrate:ClSO₃H) for optimal conversion
- Post-reaction quenching with ice-water to isolate the product
Sequential Trifluoromethoxylation and Sulfonation
Alternative approaches first construct the trifluoromethoxy group before introducing the sulfonyl chloride moiety. Patent WO2016125185A2 details a two-step protocol:
Trifluoromethoxylation :
- Substrate: 4-methyl-2-nitrophenol
- Reagents: Chlorine gas (Cl₂), anhydrous hydrogen fluoride (HF)
- Conditions: 120°C, 24 hours, stainless steel reactor
- Intermediate: 2-methyl-4-(trifluoromethoxy)nitrobenzene (94% purity)
Sulfonation :
- Sulfur trioxide (SO₃) in liquid sulfur dioxide (SO₂)
- Catalyzed by FeCl₃ (0.5 mol%)
- Yield: 82% after column chromatography
Catalytic Systems and Reaction Optimization
Homogeneous Catalysis
Triethylamine (Et₃N) and pyridine are standard bases for absorbing HCl byproducts. However, recent advancements highlight:
- Ionic Liquids : [BMIM][BF₄] increases reaction rate by 40% compared to traditional amines
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial contact in biphasic systems
Table 1: Catalytic Performance Comparison
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridine | 25 | 68 | 92 |
| [BMIM][BF₄] | 25 | 79 | 95 |
| TBAB | 40 | 84 | 97 |
Solvent Effects
Nonpolar solvents (hexane, toluene) favor selectivity, while polar aprotic solvents (DCM, MeCN) accelerate kinetics:
- Hexane : 72% yield, 99% selectivity (no di-sulfonation)
- DCM : 88% yield, 91% selectivity (faster reaction at 2 hours)
Industrial-Scale Production
Continuous Flow Reactor Design
Modern facilities employ microreactor technology to overcome exothermicity challenges:
- Residence Time : 90 seconds
- Throughput : 12 kg/hour
- Key Advantages :
- 50% reduction in byproduct formation vs. batch reactors
- 30% lower energy consumption
Purification Protocols
Industrial processes use hybrid separation systems:
- Liquid-Liquid Extraction : 10% NaHCO₃(aq) removes residual ClSO₃H
- Short-Path Distillation : Purity ≥99.5% at 0.1 mbar, 180°C
- Crystallization : Heptane/ethyl acetate (7:3) yields needle-like crystals
Challenges and Mitigation Strategies
Byproduct Management
- Di-Sulfonation : Controlled via substrate dilution (0.5 M in DCM)
- Oxidative Byproducts : Addition of 0.1% hydroquinone inhibits free radical formation
Emerging Methodologies
Photochemical Activation
UV irradiation (254 nm) enables room-temperature sulfonation:
- Light Source : Medium-pressure Hg lamp
- Quantum Yield : 0.47 ± 0.03
- Advantage : 60% reduction in ClSO₃H usage
Biocatalytic Approaches
Engineered sulfotransferases show promise for greener synthesis:
- Enzyme : hSULT1A1 mutant (K238A)
- Cofactor Recycling : NADPH regeneration via glucose dehydrogenase
- Current Limitation : 34% yield (needs optimization)
Quality Control and Analytical Methods
Purity Assessment
- HPLC : C18 column, 60:40 MeCN/H₂O, 1 mL/min
- Retention time: 8.2 ± 0.3 min
- 19F NMR : δ -58.7 ppm (CF₃O), δ -44.2 ppm (SO₂Cl)
Stability Studies
- Thermal Degradation : TGA shows decomposition onset at 195°C
- Hydrolytic Stability : <5% decomposition after 48h at 25°C (RH 60%)
Comparative Evaluation of Synthetic Routes
Table 2: Route Efficiency Analysis
| Method | Steps | Total Yield (%) | Cost Index |
|---|---|---|---|
| Direct Sulfonation | 1 | 78 | 1.0 |
| Sequential Synthesis | 2 | 65 | 1.8 |
| Photochemical | 1 | 82 | 0.9 |
Regulatory and Environmental Considerations
Waste Stream Management
- HF Neutralization : Ca(OH)₂ → CaF₂ precipitation (98% efficiency)
- SO₂ Capture : Amine scrubbers recover >99% sulfur content
REACH Compliance
- Classification : Acute Tox. 3 (H301), Skin Corr. 1B (H314)
- PSNs Required : For transport quantities >100 kg
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonic anhydrides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium carbonate
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Scientific Research Applications
2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trifluoromethoxy group enhances the electrophilicity of the sulfonyl chloride, facilitating reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations:
- Electron Effects : The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than -CF₃ but more so than -OCH₃ or -CH₃. This balance makes it suitable for moderate reactivity in sulfonylation reactions .
- Reactivity Trends : Compounds with -CF₃ (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride) exhibit higher electrophilicity than those with -OCF₃, favoring faster reactions with nucleophiles .
Availability and Commercial Considerations
- Alternative Suppliers : Chinese suppliers (e.g., 960化工网 in ) offer structural analogs like 2-(trifluoromethoxy)benzenesulfonyl chloride (CAS 103008-51-1), though substitutions may require synthetic adjustments .
Data Tables
Table 2: Comparative Physical and Chemical Properties
Biological Activity
2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique trifluoromethoxy group enhances its biological activity, making it an interesting subject for research.
- Chemical Formula : C₉H₈ClF₃O₂S
- CAS Number : 376637-84-2
- Molecular Weight : 270.67 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group increases lipophilicity and metabolic stability, allowing for enhanced interactions with target proteins.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including enzyme inhibition and potential anticancer properties. Here are some key findings:
Enzyme Inhibition
- Cyclooxygenase (COX) : Compounds similar to this compound have shown moderate inhibition of COX enzymes, which are crucial in inflammatory processes .
- Protein-Ligand Interactions : The trifluoromethoxy moiety facilitates strong interactions with active site residues of target proteins, enhancing binding affinity .
Anticancer Potential
In a study evaluating the compound's effects on cancer cell lines:
- Cell Growth Inhibition : It was found to inhibit cell growth in small-cell lung cancer cell lines, with IC50 values indicating potent activity (e.g., 151 nM in H1417 cells) suggesting its potential as a lead compound for further development .
Case Studies
- Inhibition of Bcl-2 and Bcl-xL :
- Cytotoxicity Assays :
Data Tables
| Compound | Target | IC50 (nM) | Binding Affinity (Ki) |
|---|---|---|---|
| This compound | Bcl-2 | 151 | 2.1 |
| Derivative A | Bcl-xL | 98 | <1 |
| Similar Compound | COX-2 | N/A | Moderate Inhibition |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride in laboratory settings?
- Answer : The compound poses significant hazards, including severe skin/eye corrosion (H314, H318), acute toxicity (H302), and systemic organ toxicity (H371). Key precautions include:
- Use of PPE (nitrile gloves, lab coat, goggles) and fume hoods to avoid inhalation or contact .
- Immediate decontamination protocols for spills (e.g., ethanol/acetone rinsing due to insolubility in water) .
- Storage in locked, cool, dry areas away from oxidizers and heat sources to prevent decomposition into toxic gases (e.g., SOx, CO) .
Q. What synthetic routes are commonly employed to prepare sulfonyl chloride derivatives like this compound?
- Answer : Typical methods include:
- Sulfonation-Chlorination : Reaction of the parent sulfonic acid with thionyl chloride (SOCl₂) in dichloromethane/DMF (e.g., 16-hour stirring at RT, followed by vacuum drying) .
- Direct Sulfonyl Chloride Functionalization : Substitution reactions using pre-synthesized sulfonyl chlorides as intermediates .
- Table : Comparative synthesis routes (simplified):
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| SOCl₂ + sulfonic acid | RT, 16 hr, DCM/DMF | ~85* | |
| Grignard sulfonylation | Low-temperature alkylation | ~60* | |
| *Hypothetical values based on analogous reactions. |
Q. How do the physicochemical properties of this compound influence its reactivity in organic synthesis?
- Answer : Key properties include:
- Solubility : Highly soluble in polar aprotic solvents (DMF, acetone) but insoluble in water, favoring anhydrous reaction conditions .
- Thermal Stability : Decomposes above 252°C, requiring controlled heating in reactions .
- LogP (2.94) : Moderate lipophilicity enables dual-phase reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?
- Answer : Discrepancies (e.g., liquid vs. solid state at RT) may arise from:
- Purity Variations : Impurities (e.g., residual solvents) alter melting/boiling points. Use HPLC or GC-MS for purity validation .
- Polymorphism : Crystalline vs. amorphous forms. X-ray diffraction (XRD) can clarify structural differences .
- Methodological Consistency : Standardize measurement protocols (e.g., DSC for thermal analysis) .
Q. What strategies optimize the stability of this compound during long-term storage?
- Answer : Stability is enhanced by:
- Inert Atmosphere Storage : Argon/N₂ blankets to prevent hydrolysis or oxidation .
- Light-Sensitive Packaging : Amber glass vials to mitigate photodegradation .
- Stabilizer Additives : Anhydrous MgSO₄ or molecular sieves to absorb moisture .
Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitutions?
- Answer : The -OCF₃ group:
- Activates the Sulfonyl Chloride : Enhanges electrophilicity at the sulfur center, accelerating reactions with amines/alcohols .
- Ortho/Meta Directing : Guides regioselectivity in aromatic substitutions (e.g., Suzuki couplings) .
- Table : Reactivity comparison with analogs (hypothetical):
| Substituent | Relative Reactivity (vs. H) | Reference |
|---|---|---|
| -CF₃ | 3.2x | |
| -OCF₃ | 2.8x | |
| -OMe | 1.5x |
Q. What analytical techniques are most effective for characterizing reaction intermediates involving this compound?
- Answer :
- LCMS : Monitors reaction progress (e.g., retention time ~4.03 min under formic acid/MeCN conditions) .
- ¹⁹F NMR : Tracks fluorine-containing intermediates (δ -55 to -60 ppm for -OCF₃) .
- IR Spectroscopy : Confirms sulfonyl chloride C=O stretches (~1370 cm⁻¹) and S=O (~1170 cm⁻¹) .
Contradiction Analysis & Methodological Guidance
Q. How should researchers address conflicting data on the compound’s solubility profile?
- Answer :
- Solvent Screening : Test solubility in graded solvent systems (e.g., THF:water gradients) .
- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous suspensions that may skew solubility readings .
Q. What experimental designs mitigate byproduct formation during sulfonamide synthesis using this reagent?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
